(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

Description

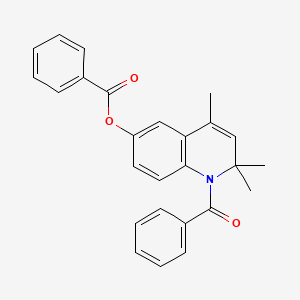

(1-Benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate is a synthetic benzoate ester featuring a quinoline core substituted with a benzoyl group at position 1, methyl groups at positions 2, 2, and 4, and a benzoate ester at position 4. This compound is part of a broader class of quinoline-based benzoates with applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C26H23NO3 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate |

InChI |

InChI=1S/C26H23NO3/c1-18-17-26(2,3)27(24(28)19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)30-25(29)20-12-8-5-9-13-20/h4-17H,1-3H3 |

InChI Key |

MFQWHYROSXKEEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate typically involves the reaction of 1-benzoyl-2,2,4-trimethylquinoline with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve the desired substitution

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Medicine: Investigated for its hepatoprotective effects and potential use in treating liver diseases.

Mechanism of Action

The mechanism of action of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Activity: It modulates the expression of pro-inflammatory cytokines and reduces inflammation.

Neuroprotective Effects: It normalizes redox homeostasis and protects neurons from ischemic damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Benzoate Derivatives

Key Structural Analogs:

Key Observations:

Stability and Reactivity

- The 1-benzoyl group in the target compound may sterically hinder nucleophilic attacks at the quinoline core, enhancing stability compared to unsubstituted analogs.

Biological Activity

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate is a compound of interest due to its potential biological activities, particularly in the context of anti-parasitic and anti-cancer therapies. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its structural properties that allow it to interact with specific biological targets. The compound is believed to exert its effects by:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for the survival of pathogens, such as Trypanosoma brucei, which causes African sleeping sickness. For instance, analogs of quinoline derivatives have demonstrated low nanomolar IC(50) values against this parasite .

- Targeting Cancer Pathways : Research indicates that quinoline derivatives can modulate apoptotic pathways by targeting Bcl-2 family proteins. This suggests that this compound may have potential as a dual inhibitor of anti-apoptotic proteins in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Study 1: Anti-Parasitic Activity

A study focused on the trypanocidal properties of quinoline derivatives found that certain analogs exhibited potent activity against Trypanosoma brucei rhodesiense, achieving cures in acute mouse models. The study emphasized the importance of structural modifications in enhancing efficacy and stability .

Case Study 2: Cancer Therapeutics

Another investigation into the dual inhibition properties of quinoline-based compounds revealed their potential to selectively bind to anti-apoptotic proteins Mcl-1 and Bfl-1. This selectivity was linked to enhanced cytotoxicity in lymphoma cell lines, suggesting a promising avenue for cancer treatment .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Structural Optimization : Investigating structural modifications to improve potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.